molecular formula C14H11NO3 B11871835 Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate

Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate

Cat. No.: B11871835
M. Wt: 241.24 g/mol
InChI Key: OBPFHVKZSRRWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The indeno[1,2-b]pyridine core is a fused bicyclic system that includes both an indene and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid as catalysts . This multi-component reaction leads to the formation of the indeno[1,2-b]pyridine core, which is then further functionalized to introduce the hydroxymethyl and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:

    5H-indeno[1,2-b]pyridine: Lacks the hydroxymethyl and carboxylate groups, resulting in different chemical properties and applications.

    Hydroxymethyl 5H-indeno[1,2-b]pyridine:

    5H-indeno[1,2-b]pyridine-5-carboxylate: Lacks the hydroxymethyl group, leading to different chemical behavior and uses.

The presence of both hydroxymethyl and carboxylate groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H11NO3/c16-8-18-14(17)12-9-4-1-2-5-10(9)13-11(12)6-3-7-15-13/h1-7,12,16H,8H2

InChI Key

OBPFHVKZSRRWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2N=CC=C3)C(=O)OCO

Origin of Product

United States

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